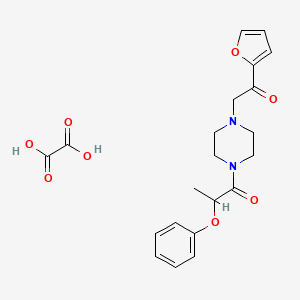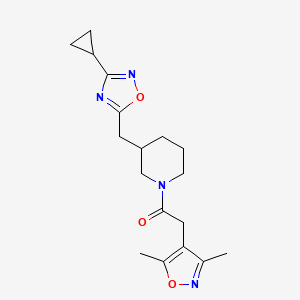
3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C17H10FN3O2 and its molecular weight is 307.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Binding to Receptors and Pharmacological Profiles
Compounds similar to 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, such as imidazo[1,5-a]quinoxaline derivatives, show high affinity to the GABAA/benzodiazepine receptor and exhibit a wide range of intrinsic efficacies. These compounds demonstrate strong binding affinity to [3H]flunitrazepam binding sites, indicative of their potential in modulating the GABAA receptor activity, which plays a pivotal role in various CNS functions (Tenbrink et al., 1994).
Characterization and Binding Studies
[3H]SB‐674042, a novel nonpeptide antagonist with a similar structural framework, characterizes the binding to the human orexin‐1 receptor. The study presents a comprehensive insight into the binding characteristics, affinity, and the intrinsic functionalities of the compound, reinforcing the importance of structural moieties similar to this compound in modulating receptor activities (Langmead et al., 2004).
Antimicrobial and Antifungal Properties
A study on quinolines and oxadiazoles, closely related to this compound, highlights their significant antimicrobial and antifungal activities. These compounds are synthesized and evaluated against various bacterial and fungal strains, showing promising results compared to standard drugs, indicating their potential as potent therapeutic agents (Faldu et al., 2014).
Anticancer and Antiprotozoal Activities
Similar compounds exhibit potent anticancer and antiprotozoal activities. N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides show significant inhibitory effects against bacterial strains and Trypanosoma cruzi, highlighting the potential of such compounds in therapeutic applications for treating various diseases and infections (Patel et al., 2017).
Enzyme Inhibition and Molecular Docking Studies
Quinoxalin-1,3,4-oxadiazole derivatives are evaluated against various metabolic enzymes such as human carbonic anhydrase and cholinesterase. These compounds show better inhibitory activities compared to standard inhibitors, indicating their potential use in therapeutic interventions for enzyme-related disorders. Molecular docking studies further support their efficacy and potential as drug candidates (Mirzazadeh et al., 2021).
Eigenschaften
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O2/c18-11-7-5-10(6-8-11)16-20-17(23-21-16)13-9-19-14-4-2-1-3-12(14)15(13)22/h1-9H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWOHUWNDBLURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,5-Dimethyl-2-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-1,3-cyclohexanedione](/img/structure/B2651809.png)


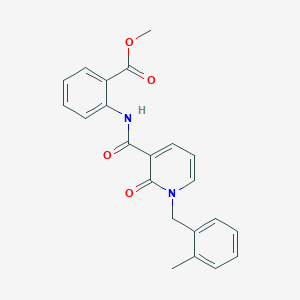
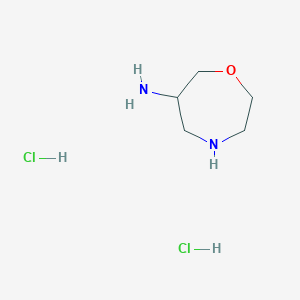
![(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/no-structure.png)
![(E)-4-(Dimethylamino)-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]but-2-enamide](/img/structure/B2651819.png)
![N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2651820.png)
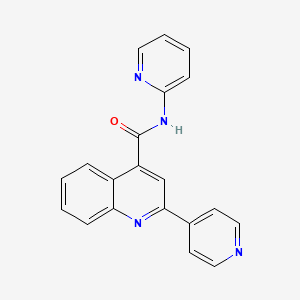
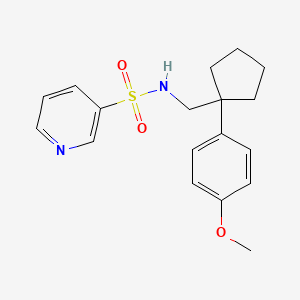
![2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide](/img/structure/B2651825.png)
